10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a quinoline ring, with a butyl group attached at the 10th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the functionalization of the pyrimidoquinoline core with various substituents . The reaction typically involves the following steps:
Condensation: Barbituric acid reacts with an aldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization with an aniline to form the pyrimidoquinoline core.
Functionalization: The resulting compound is further functionalized with a butyl group at the 10th position.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same multicomponent reaction approach. The use of commercially available reagents and mild reaction conditions makes this method suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include functionalized quinoline derivatives, dihydroquinoline derivatives, and substituted pyrimidoquinolines .
Scientific Research Applications
10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the butyl group at the 10th position.
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Contains a methyl group instead of a butyl group at the 10th position.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: The parent compound without any substituents at the 10th position.
Uniqueness
The presence of the butyl group at the 10th position in 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione enhances its lipophilicity and may improve its ability to interact with lipid membranes and hydrophobic pockets in proteins. This structural modification can lead to differences in biological activity and pharmacokinetic properties compared to similar compounds .
Properties
CAS No. |
59997-19-2 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
10-butylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C15H15N3O2/c1-2-3-8-18-12-7-5-4-6-10(12)9-11-13(18)16-15(20)17-14(11)19/h4-7,9H,2-3,8H2,1H3,(H,17,19,20) |
InChI Key |
RBQQKCAJWKVRDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O |
Origin of Product |
United States |
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